molecular formula C7H6BrNO2 B1337247 5-Bromo-4-methylnicotinic acid CAS No. 677702-58-8

5-Bromo-4-methylnicotinic acid

Cat. No. B1337247
Key on ui cas rn: 677702-58-8
M. Wt: 216.03 g/mol
InChI Key: RLENEIYXKWSGEX-UHFFFAOYSA-N
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Patent
US09353081B2

Procedure details

To a stirred light brown suspension of 5-bromo-4-methylnicotinic acid (10.00 g, 46.3 mmol) and ethanol (2.35 g, 2.97 mL, 50.9 mmol) in CH2Cl2 (231 mL) at 0° C. under Argon was added EDCI (10.9 g, 55.5 mmol) and DMAP (566 mg, 4.63 mmol), stirring was continued over night and the reaction mixture was allowed to warm up to RT. The reaction mixture was poured on aq. 10% KH2PO4 solution followed by extraction with AcOEt (3×). The organic phases were washed once with aq. 10% KH2PO4, aq. sat. NaHCO3 and with aq. sat. NaCl solution. The combined organic phases were dried (Na2SO4), filtered and evaporated to afford the title compound (9.49 g, 84%) as brown solid. MS: 244.0 (M+H+, 1Br).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
2.97 mL
Type
reactant
Reaction Step One
Quantity
231 mL
Type
solvent
Reaction Step One
Name
Quantity
10.9 g
Type
reactant
Reaction Step Two
Name
Quantity
566 mg
Type
catalyst
Reaction Step Two
Name
KH2PO4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
84%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([C:10]=1[CH3:11])[C:7]([OH:9])=[O:8].[CH2:12](O)[CH3:13].CCN=C=NCCCN(C)C.OP([O-])(O)=O.[K+]>C(Cl)Cl.CN(C1C=CN=CC=1)C>[Br:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([C:10]=1[CH3:11])[C:7]([O:9][CH2:12][CH3:13])=[O:8] |f:3.4|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrC=1C=NC=C(C(=O)O)C1C
Name
Quantity
2.97 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
231 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
10.9 g
Type
reactant
Smiles
CCN=C=NCCCN(C)C
Name
Quantity
566 mg
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1
Step Three
Name
KH2PO4
Quantity
0 (± 1) mol
Type
reactant
Smiles
OP(=O)(O)[O-].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
was continued over night
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with AcOEt (3×)
WASH
Type
WASH
Details
The organic phases were washed once with aq. 10% KH2PO4, aq. sat. NaHCO3 and with aq. sat. NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=NC=C(C(=O)OCC)C1C
Measurements
Type Value Analysis
AMOUNT: MASS 9.49 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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